molecular formula C24H34 B12450515 1,1'-[3-Ethyl-2-methyl-4-(propan-2-yl)hexane-3,4-diyl]dibenzene CAS No. 824401-14-1

1,1'-[3-Ethyl-2-methyl-4-(propan-2-yl)hexane-3,4-diyl]dibenzene

Cat. No.: B12450515
CAS No.: 824401-14-1
M. Wt: 322.5 g/mol
InChI Key: OUKXKBMBVJBFBN-UHFFFAOYSA-N
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Description

(3,4-DIETHYL-2,5-DIMETHYL-4-PHENYLHEXAN-3-YL)BENZENE is an organic compound characterized by a complex structure featuring multiple alkyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-DIETHYL-2,5-DIMETHYL-4-PHENYLHEXAN-3-YL)BENZENE typically involves multi-step organic reactions. The process begins with the preparation of the hexane backbone, followed by the introduction of ethyl, methyl, and phenyl groups through a series of alkylation and substitution reactions. Common reagents used in these steps include alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as zeolites or transition metal complexes can be employed to facilitate the alkylation reactions. The reaction conditions, including temperature and pressure, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(3,4-DIETHYL-2,5-DIMETHYL-4-PHENYLHEXAN-3-YL)BENZENE undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of ketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups to the benzene ring.

Scientific Research Applications

(3,4-DIETHYL-2,5-DIMETHYL-4-PHENYLHEXAN-3-YL)BENZENE has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving cell signaling and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3,4-DIETHYL-2,5-DIMETHYL-4-PHENYLHEXAN-3-YL)BENZENE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Diethylbenzene: Shares the ethyl groups on the benzene ring but lacks the complex hexane backbone.

    Dimethylbenzene (Xylene): Contains methyl groups on the benzene ring but differs in the overall structure.

    Phenylhexane: Similar hexane backbone but lacks the additional alkyl groups.

Properties

CAS No.

824401-14-1

Molecular Formula

C24H34

Molecular Weight

322.5 g/mol

IUPAC Name

(3,4-diethyl-2,5-dimethyl-4-phenylhexan-3-yl)benzene

InChI

InChI=1S/C24H34/c1-7-23(19(3)4,21-15-11-9-12-16-21)24(8-2,20(5)6)22-17-13-10-14-18-22/h9-20H,7-8H2,1-6H3

InChI Key

OUKXKBMBVJBFBN-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)(C(C)C)C(CC)(C2=CC=CC=C2)C(C)C

Origin of Product

United States

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